4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid
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Overview
Description
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyphenyl group and a phenyldiazenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid involves its interaction with various molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the carboxyphenyl group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-{2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl}phenyl)benzoic acid: Similar in structure but with additional phenyl groups, leading to different physical and chemical properties.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzoic acid core, resulting in different reactivity and applications.
4,4’-sulfonyldibenzoic acid: Features a sulfonyl group, which imparts different solubility and reactivity characteristics.
Uniqueness
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid is unique due to its specific combination of a diazenyl group and a carboxyphenyl group attached to a benzoic acid core. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways, making it valuable for diverse scientific and industrial applications.
Properties
Molecular Formula |
C26H18N2O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenyl)-3-phenyldiazenylphenyl]benzoic acid |
InChI |
InChI=1S/C26H18N2O4/c29-25(30)19-10-6-17(7-11-19)21-14-15-23(18-8-12-20(13-9-18)26(31)32)24(16-21)28-27-22-4-2-1-3-5-22/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
NVQFHMAGCYDRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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